N-Butyl-alpha-methylbenzylamine
CAS No.: 5412-64-6
Cat. No.: VC3894025
Molecular Formula: C12H19N
Molecular Weight: 177.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5412-64-6 |
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Molecular Formula | C12H19N |
Molecular Weight | 177.29 g/mol |
IUPAC Name | N-(1-phenylethyl)butan-1-amine |
Standard InChI | InChI=1S/C12H19N/c1-3-4-10-13-11(2)12-8-6-5-7-9-12/h5-9,11,13H,3-4,10H2,1-2H3 |
Standard InChI Key | SHHMVRIBSOJMCK-UHFFFAOYSA-N |
SMILES | CCCCNC(C)C1=CC=CC=C1 |
Canonical SMILES | CCCCNC(C)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
N-Butyl-alpha-methylbenzylamine, systematically named N-(1-phenylethyl)butan-1-amine, consists of a benzyl group (C₆H₅CH₂) substituted with a methyl group at the alpha position and a butyl chain attached to the nitrogen atom . Its three-dimensional conformation has been elucidated through ¹³C NMR spectroscopy, revealing distinct chemical shifts for the aromatic carbons (δ 125–140 ppm) and aliphatic chains (δ 20–50 ppm) . The InChIKey SHHMVRIBSOJMCK-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₁₂H₁₉N | |
Molecular weight | 177.29 g/mol | |
Density | 0.896–0.916 g/cm³ | |
Boiling point | 241–269°C (varies by method) | |
pKa | 9.86 ± 0.20 |
Stereochemical Considerations
The compound’s chiral center at the alpha-carbon enables enantiomeric differentiation. While the racemic form is common, enantioselective synthesis methods using resolving agents like L-glutamic acid have been reported to isolate R-(+)- and S-(−)-isomers with high optical purity (HPLC ≥ 99%) . Such chirality is critical in pharmaceutical applications, where stereospecific interactions dictate biological activity .
Synthetic Methodologies
Enantioselective Synthesis
A breakthrough in asymmetric synthesis is detailed in patent CN107417546A, where racemic alpha-methylbenzylamine is resolved using L-glutamic acid. Key steps include:
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Salt Formation: Mixing racemic amine with L-glutamic acid in ethanol at 80°C.
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Crystallization: Seeding with R-(+)-alpha-methylbenzylamine L-glutamate to induce selective crystallization.
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Neutralization: Treating the salt with NaOH to free the enantiomer, achieving >99.5% purity .
This method’s environmental advantage lies in glutamic acid’s biodegradability, reducing waste toxicity compared to traditional resolving agents like camphorsulfonic acid .
Physicochemical Properties
Solubility and Reactivity
The compound is lipophilic (logP ≈ 3.14), soluble in organic solvents like toluene and chloroform, but poorly soluble in water . Its amine group confers basicity (pKa ∼9.86), enabling participation in Schiff base formation and acylation reactions . Thermoanalytical data indicate a melting point of 15–25°C and a vapor pressure of 0.12 kPa at 25°C, influencing its handling in industrial settings .
Spectroscopic Profiles
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NMR: ¹H NMR (CDCl₃) shows doublets for the methyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 7.2–7.4 ppm) .
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IR: Stretching vibrations at 3300 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=C aromatic) .
Pharmacological and Industrial Applications
Pharmaceutical Intermediates
N-Butyl-alpha-methylbenzylamine serves as a precursor in synthesizing cardioprotective agents (e.g., CP-060S) and β₃-integrin antagonists. Its chiral derivatives are pivotal in producing enantiopure drugs like levocabastine hydrochloride, an antihistamine .
Asymmetric Synthesis
The compound’s chiral amine moiety facilitates the preparation of urea-based antimicrobials and pinane-derived amino acids. For example, tert-butyl 3-[benzyl((S)-1-phenylethyl)amino]bicycloheptane-2-carboxylate, a key intermediate in peptidomimetics, is synthesized via reductive amination using this amine .
Material Science
In polymer chemistry, it acts as a chain extander in polyurethanes, enhancing tensile strength and thermal stability. Its incorporation into epoxy resins improves adhesion properties in coatings .
Pharmacokinetics and Metabolism
Metabolic Pathways
In vivo studies in rats indicate that N-butyl-alpha-methylbenzylamine undergoes N-dealkylation to yield amphetamine (6–9% urinary excretion after 24 hours). Cytochrome P450 2D6 mediates aromatic hydroxylation, producing para-hydroxylated metabolites .
Table 2: Pharmacokinetic Parameters (Rat Model)
Structure-Activity Relationships (SAR)
Compared to amphetamine derivatives, elongation of the N-alkyl chain reduces dopaminergic activity. Butylamphetamine, a structural analog, shows 6-fold lower potency than amphetamine in rat models (EC₅₀ >10,000 nM for dopamine release) .
Analytical Methods
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water) resolves enantiomers with a retention time of 8.2 minutes for the R-(+)-form . GC-MS analysis using a DB-5MS column confirms purity (>99.5%) via molecular ion peak at m/z 177 .
Spectroscopic Identification
X-ray crystallography of its hydrochloride salt reveals a monoclinic crystal system (space group P2₁), validating the stereochemical assignment .
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